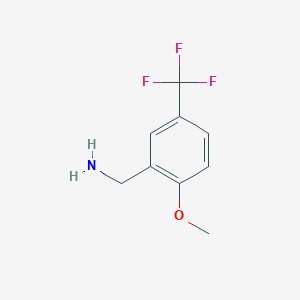

2-Methoxy-5-(trifluoromethyl)benzylamine

Descripción

2-Methoxy-5-(trifluoromethyl)benzylamine (CAS: 400771-42-8) is a substituted benzylamine derivative featuring a methoxy group (-OCH₃) at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is structurally characterized by its electron-withdrawing (-CF₃) and electron-donating (-OCH₃) substituents, which influence its electronic properties, solubility, and reactivity. It is commonly utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its versatile amine functionality and stability under diverse reaction conditions .

Propiedades

IUPAC Name |

[2-methoxy-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXMLHJVUWEAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244319 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400771-42-8 | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400771-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzylamine typically involves the reaction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-Methoxy-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzylamine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Aplicaciones Científicas De Investigación

2-Methoxy-5-(trifluoromethyl)benzylamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups contribute to its chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Table 1: Comparison of Substituted Benzylamine Derivatives

Key Differences and Implications

Substituent Position Effects: The 2-OCH₃, 5-CF₃ configuration in the target compound enhances steric accessibility of the amine group compared to analogs like 3-Methoxy-5-CF₃ (H32782), where the methoxy group at the 3-position may hinder reactivity . Fluorine vs.

Synthetic Utility: The 2-Methoxy-5-CF₃ derivative is preferred in drug synthesis due to its balanced electronic profile, whereas 4-Methoxy-2-CF₃ (H32730) is more commonly used in agrochemicals, likely due to its stability in acidic environments . Phenoxy-Substituted Analogs (e.g., CAS 937596-56-0) introduce additional aromatic rings, expanding applications in kinase inhibitor design .

Physicochemical Properties :

- The trifluoromethyl group (-CF₃) in all analogs contributes to high lipophilicity, but the 2-OCH₃ group in the target compound improves aqueous solubility compared to purely halogenated derivatives like 3-Fluoro-5-CF₃ (CAS 150517-77-4) .

Actividad Biológica

2-Methoxy-5-(trifluoromethyl)benzylamine is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, pharmacokinetics, and applications in various fields, including medicinal chemistry and neurobiology.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3N, with a molecular weight of approximately 205.18 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Benzylamine derivatives, including this compound, interact with various biological targets such as enzymes and receptors. These compounds can act as ligands, modulating the activity of target proteins through binding interactions. The specific biochemical pathways influenced by this compound depend on its interactions with these targets.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular weight being below 500 g/mol, which is favorable for absorption in biological systems. Factors such as environmental conditions (pH, temperature) and the presence of other molecules can affect its stability and efficacy.

Neuroprotective Effects

There is emerging evidence that benzylamine derivatives may possess neuroprotective properties. For example, studies have highlighted the role of related compounds in modulating neurodegenerative diseases through mechanisms such as upregulation of anti-apoptotic proteins and antioxidant activities . These findings suggest potential applications for this compound in treating conditions like Alzheimer's disease and Parkinson's disease.

In Vitro Studies

In vitro studies have demonstrated the biological activity of various benzylamine derivatives. For example, certain structural modifications have led to enhanced activity against Mycobacterium tuberculosis and other pathogens . While specific data on this compound is scarce, the trends observed in related compounds provide a basis for further exploration.

Case Studies and Research Findings

A comparative analysis of similar compounds reveals insights into the biological activity of this compound. The following table summarizes findings from recent studies on related benzylamine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.